molecular formula C11H14N2 B1584368 N-butylbenzimidazole CAS No. 4886-30-0

N-butylbenzimidazole

Cat. No.: B1584368
CAS No.: 4886-30-0
M. Wt: 174.24 g/mol
InChI Key: SHPPDRZENGVOOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Butylbenzimidazole, also known as 1-butyl-1H-benzo[d]imidazole, is an important imidazolium derivative The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound involves its interaction with its targets. The non-covalent interactions that existed within this compound were also analyzed by various topological methods . The color shades of the maps confirm the presence of bonding and non-bonding electrons in this compound .

Biochemical Pathways

It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that this compound may affect similar pathways.

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its adme properties . Therefore, the butyl substituent in the N position of this compound may influence its ADME properties.

Result of Action

It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that this compound may have similar effects.

Action Environment

It is known that environmental factors can influence the action of chemical compounds . Therefore, it can be inferred that environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylbenzimidazole can be synthesized through various methods. One common method involves the reaction of benzimidazole with butyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Butylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328460
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-30-0
Record name 1-Butyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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